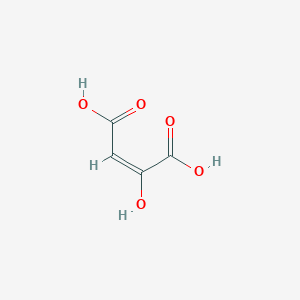

Hydroxymaleic acid

Description

Historical Context and Early Chemical Investigations of Hydroxymaleic Acid

The story of this compound is intrinsically linked to the late 19th-century work of British chemist Henry John Horstman Fenton. In 1894, Fenton reported on the oxidation of tartaric acid in the presence of iron, a reaction that would later become known as the basis for "Fenton's reagent". scite.airsc.orgscirp.org His detailed investigations revealed that the oxidation of tartaric acid could yield a new dibasic acid, which was identified as dithis compound. acs.orgnih.govaip.org This discovery was a significant step in understanding the oxidation pathways of organic acids. acs.orgnih.govaip.org

This compound emerges as the enol tautomer of oxaloacetic acid, a critical intermediate in metabolic processes such as the citric acid cycle. bionity.comwikipedia.org The early investigations into the oxidation of tartaric acid by Fenton and others laid the groundwork for the synthesis and characterization of these related dicarboxylic acids. acs.orgnih.govdoubtnut.com The formation of dithis compound from tartaric acid, and its relationship to this compound, places its discovery within the context of pioneering research into the transformation of organic molecules. acs.orgnih.gov

Academic Significance and Structural Features within Organic Chemistry

The academic significance of this compound lies in its demonstration of keto-enol tautomerism, a fundamental concept in organic chemistry. libretexts.orgmasterorganicchemistry.comkhanacademy.org Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. libretexts.orgmasterorganicchemistry.comkhanacademy.org this compound represents the enol form, characterized by a hydroxyl group bonded to a carbon-carbon double bond, while oxaloacetic acid is its keto form. bionity.comwikipedia.org

The enol form of oxaloacetic acid, this compound, is notably stable. bionity.com This stability is a point of academic interest, as the keto form is typically favored in the keto-enol tautomerism of most simple aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The equilibrium between these two forms can be influenced by factors such as pH and the presence of catalysts. wikipedia.orgacs.org The study of this equilibrium in oxaloacetic acid and by extension, this compound, provides a valuable case study for understanding the principles that govern tautomeric transformations. wikipedia.orgacs.org

The structural features of this compound, specifically the presence of carboxylic acid groups and a hydroxyl group on an unsaturated backbone, make it a molecule with diverse potential reactivity. These functional groups are key to its chemical behavior and its relationship with other important organic compounds.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4O5 | nih.gov |

| Molecular Weight | 132.07 g/mol | nih.gov |

| IUPAC Name | (E)-2-hydroxybut-2-enedioic acid | nih.gov |

| CAS Number | 1115-67-9 | nih.gov |

Positioning within the Broader Field of Hydroxamic Acid Research

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(OH)R', where R and R' are organic residues. wikipedia.org A defining characteristic of hydroxamic acids is their potent ability to chelate metal ions, particularly iron(III). nih.govnih.gov This property is the basis for their significant role in various biological and medicinal applications, including their use as siderophores for iron transport in microorganisms and as inhibitors of metalloenzymes. nih.govnih.gov

While there is no extensive body of research directly linking this compound to the synthesis of hydroxamic acids, its structural features suggest a potential, albeit theoretical, connection. The synthesis of hydroxamic acids often involves the reaction of a carboxylic acid derivative, such as an ester or acyl chloride, with hydroxylamine (B1172632). wikipedia.orgnih.gov In principle, the carboxylic acid groups of this compound could be activated and reacted with hydroxylamine or its derivatives to form a corresponding hydroxamic acid.

Such a hypothetical hydroxamic acid derivative of this compound would possess multiple potential metal-binding sites: the hydroxamate group itself, the remaining carboxylic acid group, and the enol hydroxyl group. This poly-dentate character could, in theory, lead to strong metal chelation, a hallmark of the hydroxamic acid class. However, it is crucial to emphasize that this remains a speculative application, as the synthesis and chelating properties of a this compound-derived hydroxamic acid have not been prominently reported in the scientific literature. The primary connection remains the shared presence of acidic functional groups and the potential for metal chelation.

Interactive Table: Comparison of Key Functional Groups

| Compound Class | General Structure | Key Functional Group(s) | Primary Relevance |

| This compound | HOOC-C(OH)=CH-COOH | Carboxylic Acid, Enol | Keto-Enol Tautomerism |

| Hydroxamic Acid | R-C(=O)N(OH)R' | Hydroxamic Acid | Metal Chelation |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1115-67-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Origin of Product |

United States |

Synthetic Methodologies and Novel Chemical Transformations of Hydroxymaleic Acid

Development of Efficient Synthetic Routes to Hydroxymaleic Acid and its Structural Analogues

The synthesis of this compound and its derivatives is a field of ongoing research, with various strategies being developed to improve efficiency, selectivity, and substrate scope. These methods can be broadly categorized into direct synthesis from precursors, catalytic pathways, and one-pot derivatization reactions.

Direct Synthesis Approaches from Precursors

The direct synthesis of hydroxamic acids, a class of compounds related to this compound, often involves the reaction of carboxylic acid derivatives with hydroxylamine (B1172632). nih.govwikipedia.org For instance, esters or acid chlorides can be reacted with hydroxylamine salts to yield the corresponding hydroxamic acid. wikipedia.org One common precursor for a related compound, N-hydroxymaleimide, is the alkyl or aryl carbonate of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, which upon thermolysis yields the corresponding N-maleimidyl carbonates. rsc.org Subsequent treatment with trifluoroacetic acid or refluxing in methanol (B129727) affords N-hydroxymaleimide. rsc.org

Another approach involves the direct reaction of esters with hydroxylamine, which is a frequently used method for synthesizing hydroxamic acids from their ester precursors. nih.gov To facilitate this reaction, a large excess of hydroxylamine may be required. nih.gov

Catalytic Pathways in this compound Synthesis

Catalysis offers a more efficient and environmentally friendly approach to the synthesis of this compound derivatives. For example, the addition of a catalytic amount of potassium cyanide (KCN) to an aqueous solution of hydroxylamine has been shown to increase the formation of hydroxamic acids from ester derivatives. nih.gov This reaction is believed to proceed through an acylcyanide intermediate followed by nucleophilic substitution by hydroxylamine. nih.gov Microwave irradiation has also been employed to accelerate the synthesis of hydroxamic acids. nih.gov

Furthermore, maleic anhydride (B1165640) derivatives have been evaluated as catalysts for the N-oxidation of various pyridine (B92270) substrates using hydrogen peroxide as the oxidant. researchgate.net The choice of the maleic anhydride derivative can be tailored to the electronic properties of the substrate. researchgate.net

One-Pot and Cascade Reactions for Derivatization

One-pot reactions provide a streamlined approach to the synthesis of complex molecules from simple starting materials, enhancing efficiency by minimizing purification steps. nih.gov A simple and mild one-pot method for the synthesis of hydroxamic acids involves the coupling of hydroxylamine with activated carboxylic acid derivatives. nih.gov For example, cyanuric chloride can be used to activate a carboxylic acid, which then reacts with hydroxylamine to form the desired hydroxamic acid in excellent yields. nih.gov This method has been successfully applied to the synthesis of enantiopure hydroxamates of α-amino acids and peptides. nih.gov

Investigation of this compound Reactivity and Reaction Mechanisms

The reactivity of this compound and its derivatives is governed by the interplay of its functional groups. Understanding the mechanisms of these reactions is essential for controlling the outcome of chemical transformations.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including those of this compound. cas.orgrsc.orgnih.govnih.gov This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. cas.orgnih.govnih.gov The reactivity of the carboxylic acid derivative towards nucleophilic attack is influenced by the nature of the leaving group. nih.gov

In the context of hydroxamic acid synthesis, the reaction of esters with hydroxylamine is a classic example of nucleophilic acyl substitution. nih.gov The ester hydrolysis to form a carboxylic acid also proceeds through this pathway. nih.gov The mechanism typically involves the addition of a hydroxide (B78521) ion to the ester carbonyl group, forming a tetrahedral intermediate, which then eliminates an alkoxide ion to yield the carboxylic acid. nih.gov

Lossen-Type Rearrangements and Related Transformations

The Lossen rearrangement is a characteristic reaction of hydroxamic acids and their derivatives, involving the conversion of an acyl hydroxamate into an isocyanate. cymitquimica.comnih.gov This rearrangement is a key transformation that allows for the synthesis of amines, ureas, and other nitrogen-containing compounds. cymitquimica.comnih.gov The reaction is typically initiated by the formation of the conjugate base of the acyl hydroxamate, followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of a carboxylate anion. nih.gov

Recent advancements have shown that the Lossen rearrangement can be carried out under catalyst- and additive-free conditions. wikipedia.org For instance, unactivated hydroxamic acids can be converted into N-substituted formamides in a one-pot reaction where formamide (B127407) acts as a solvent, a promoter for the rearrangement, and a source of the formyl group. wikipedia.org

Acid-Catalyzed Reactions Involving Hydroxyl and Carboxyl Functionalities

The presence of both hydroxyl and carboxylic acid groups within this compound allows for several key acid-catalyzed transformations. These reactions are typically driven by the protonation of a carbonyl oxygen or a hydroxyl group, which enhances the electrophilicity of the molecule and facilitates subsequent reactions. youtube.com

Intramolecular Cyclization (Lactonization): Hydroxy acids, particularly those that can form stable five- or six-membered rings, readily undergo intramolecular esterification, or lactonization, under acidic conditions. youtube.comyoutube.com This process involves the nucleophilic attack of the hydroxyl group onto the protonated carbonyl carbon of one of the carboxylic acid groups. youtube.com For this compound, being an α-hydroxy acid, this cyclization would lead to a highly strained four-membered α-lactone, which is generally unstable and not easily isolated. The more plausible lactonization would involve a derivative where the hydroxyl group is positioned further from the carboxyl group (e.g., a γ- or δ-hydroxy acid derivative), which can form more stable five- or six-membered lactone rings upon heating in the presence of an acid catalyst. youtube.comyoutube.com

Esterification: Like any carboxylic acid, this compound can undergo Fischer esterification in the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄). The reaction proceeds by protonation of a carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the alcohol. youtube.com Given that this compound has two carboxylic acid groups, this reaction can produce a mono- or di-ester, depending on the stoichiometry of the alcohol used. The hydroxyl group on the carbon backbone can also be esterified, though typically under different conditions.

Dehydration: Acid-catalyzed dehydration is a potential reaction pathway for this compound. Protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a carbocation intermediate. Elimination of a proton from an adjacent carbon could then occur. This process in this compound could potentially lead to the formation of oxaloacetic acid, a key metabolic intermediate. wikipedia.org The stability of the enol tautomer of oxaloacetic acid is a significant factor in this transformation. researchgate.net

A data table for specific acid-catalyzed reactions of this compound could not be generated due to a lack of specific experimental results in the searched literature.

Stereochemical Control and Enantioselective Synthesis Strategies

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is crucial for applications in pharmaceuticals and materials science, where specific stereochemistry is often required for biological activity or material properties.

Strategies to achieve stereochemical control fall into several categories:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For a derivative of this compound, one might start with a chiral molecule like tartaric acid or a chiral amino acid.

Use of Chiral Auxiliaries: An achiral substrate can be temporarily attached to a chiral auxiliary. This auxiliary group directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. nih.gov

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. youtube.com These catalysts, often complexed with transition metals or existing as organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comsigmaaldrich.comresearchgate.netresearchgate.netrsc.org For the synthesis of chiral hydroxy acids and their derivatives, catalysts based on metals like ruthenium, rhodium, and manganese, combined with chiral ligands, have been employed. sigmaaldrich.comnih.gov For instance, the enantioselective hydrogenation of a precursor alkene or the asymmetric hydroxylation of an enolate could be potential routes. nih.govyoutube.com

Research into the enantioselective synthesis of related compounds provides a framework for how one might approach this compound. For example, chiral hydroxamic acid ligands have been extensively used in asymmetric synthesis to achieve exceptional stereochemical control in various transformations, including C-C bond formation and epoxidations. mdpi.com Similarly, enzyme-catalyzed reactions, such as those using P450 monooxygenases, can achieve highly enantioselective hydroxylations. nih.gov

A data table for specific enantioselective syntheses of this compound could not be generated due to a lack of specific experimental results in the searched literature.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of hydroxymaleic acid. By interacting with electromagnetic radiation, the molecule yields unique spectral fingerprints that reveal details about its functional groups, bonding framework, and electronic system.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular geometry. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups. The O-H stretching vibrations from both the hydroxyl and carboxylic acid groups would appear as broad bands, typically in the 3500-2500 cm⁻¹ region, with the broadness resulting from hydrogen bonding. The C=O stretching of the carboxylic acid would produce a strong, sharp peak around 1700 cm⁻¹. Additionally, the C=C double bond stretch is expected in the 1650-1600 cm⁻¹ region, and C-O stretching vibrations would appear in the fingerprint region (1300-1000 cm⁻¹). researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds. nih.govresearchgate.net The C=C double bond in the backbone of this compound would be expected to produce a strong signal in the Raman spectrum. This complementarity is crucial for a comprehensive vibrational analysis. researchgate.net

These techniques are particularly useful for studying isomeric forms, such as the cis-trans conformations related to this compound (maleic vs. fumaric acid derivatives). nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300-2500 | Weak | Broad, Strong |

| O-H (Alcohol) | Stretch | 3500-3200 | Weak | Broad, Medium |

| C=O (Carboxylic Acid) | Stretch | 1725-1700 | Medium | Strong |

| C=C (Alkene) | Stretch | 1680-1620 | Strong | Medium |

| C-O | Stretch | 1320-1210 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

¹H NMR : A proton NMR spectrum of this compound would reveal distinct signals for each unique proton. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). The vinyl proton (=CH) would have a chemical shift in the 5-7 ppm range, and its coupling to other protons would provide structural information. The hydroxyl proton (-OH) would also be present, though its position can be variable and it may exchange with solvent protons.

¹³C NMR : A carbon-13 NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The two sp² carbons of the C=C double bond would appear in the 100-150 ppm range, and their specific shifts would be influenced by the attached hydroxyl and carboxyl groups.

2D NMR Techniques : Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. COSY would map the coupling relationships between protons, while HSQC would link each proton to its directly attached carbon atom, confirming the C-H framework of the molecule. nih.gov

For related molecules like L-Malic acid, detailed NMR data is available, showing characteristic shifts that can be used as a reference for interpreting the spectrum of this compound. nih.govhmdb.ca

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. nih.gov The conjugated system in this compound, consisting of the C=C double bond and the C=O of the carboxyl group, constitutes a chromophore that absorbs UV light.

The primary electronic transition expected for this compound is a π → π* transition associated with the conjugated system. The presence of the hydroxyl group, an auxochrome, on the double bond is expected to shift the wavelength of maximum absorbance (λ_max) to a longer wavelength (a bathochromic shift) compared to unsubstituted maleic acid. researchgate.netunt.edu Studies on maleic acid and its derivatives show characteristic UV absorption profiles that are dependent on conjugation and substitution. researchgate.netsielc.comspectrabase.com

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov By diffracting a beam of X-rays, a crystal produces a unique pattern from which a map of electron density can be calculated. This map allows for the determination of bond lengths, bond angles, and intermolecular interactions with high precision. nih.govresearchgate.net

A crystallographic study of this compound would provide unambiguous proof of its molecular structure in the solid state. It would confirm the cis configuration of the carboxyl groups across the double bond and reveal the specific conformation of the hydroxyl and carboxyl groups. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which governs how the molecules pack together in the crystal lattice.

Conformational Analysis and Tautomeric Equilibria Research

Beyond a static picture, a full understanding of this compound requires an investigation of its dynamic behavior, including conformational flexibility and the potential for tautomerism.

Conformational Analysis : This involves studying the different spatial arrangements of atoms (conformations) that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com For this compound, key rotations would occur around the C-C and C-O single bonds. While the C=C double bond is rigid, the orientation of the carboxyl and hydroxyl groups can vary. The relative stability of different conformers is determined by factors like steric strain (repulsion between bulky groups) and torsional strain (repulsion between bonding electrons). lumenlearning.comiscnagpur.ac.in Computational modeling, often in conjunction with NMR data, is a primary tool for exploring the potential energy surface and identifying the most stable conformations. uu.nl

Tautomeric Equilibria : this compound is the enol tautomer of oxaloacetic acid (a keto-acid). wikipedia.orgwikipedia.org Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. masterorganicchemistry.com The equilibrium between the keto (oxaloacetic acid) and enol (this compound) forms is a critical aspect of its chemistry. wikipedia.orgwikipedia.org The stability of the enol form is enhanced by the formation of a conjugated system involving the C=C and C=O bonds. wikipedia.orgmasterorganicchemistry.com The position of this equilibrium can be influenced by factors such as solvent, pH, and temperature. nih.govdntb.gov.ua Research on oxaloacetic acid has shown that the enol form can be a significant species in solution, and its presence is crucial for understanding the molecule's reactivity and biological roles. wikipedia.orgnih.gov

Coordination Chemistry of Hydroxymaleic Acid As a Ligand

Principles of Metal Chelation by Hydroxymaleic Acid and Hydroxamate Formation

The chelating ability of this compound is primarily attributed to the hydroxamic acid moiety (-C(=O)N(OH)-). Hydroxamic acids are a well-established class of organic compounds that serve as potent metal chelators. wikipedia.org The coordination to a metal ion typically occurs after the deprotonation of the hydroxylamine (B1172632) proton, forming a hydroxamate anion. This anion then acts as a bidentate ligand, coordinating to the metal center through the two oxygen atoms—one from the carbonyl group and one from the deprotonated hydroxyl group. researchgate.netscientificeminencegroup.com This arrangement forms a stable five-membered chelate ring, which is a common feature in the coordination chemistry of hydroxamic acids. allresearchjournal.com

The chelation process can be represented by the following general equilibrium:

Mn+ + L-H ⇌ M(L)+ + H+

Where Mn+ is a metal ion and L-H represents the this compound ligand. The stability of the resulting metal complex is influenced by several factors, including the pH of the solution, the nature of the metal ion, and the solvent used. nih.gov

The presence of the carboxylic acid group in this compound adds another layer of complexity and versatility to its coordination behavior. Depending on the reaction conditions and the metal ion, the carboxyl group can also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers. researchgate.netcornell.edu

Synthesis and Structural Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. eurjchem.comscribd.com The stoichiometry of the reactants, pH of the medium, and reaction temperature are critical parameters that can be adjusted to isolate specific coordination compounds.

Common synthetic methods include:

Direct reaction: A straightforward method involving the mixing of solutions of the metal salt and this compound, often with the addition of a base to facilitate the deprotonation of the ligand. scribd.com

Hydrothermal synthesis: This technique is particularly useful for the preparation of crystalline coordination polymers and extended structures. mdpi.com

The resulting complexes are characterized using a variety of analytical techniques to elucidate their structure and properties:

Infrared (IR) Spectroscopy: Used to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=O and N-O groups upon complexation. scientificeminencegroup.commdpi.com

UV-Visible Spectroscopy: Offers insights into the electronic structure of the metal complexes.

Elemental Analysis: Determines the empirical formula of the synthesized compounds. cmu.edu

This compound can form both mononuclear and polynuclear complexes. In mononuclear complexes, a single metal ion is coordinated by one or more this compound ligands. mdpi.com The coordination number and geometry around the central metal ion can vary depending on the size and electronic configuration of the metal and the steric and electronic properties of the ligand. Common geometries include octahedral, tetrahedral, and square planar. rsc.org

Polynuclear complexes, containing two or more metal centers, can be formed when the this compound ligand acts as a bridge between metal ions. researchgate.netmdpi.com The carboxylate group, in addition to the hydroxamate moiety, can participate in bridging, leading to the formation of dimeric, trimeric, or higher nuclearity clusters. The study of these polynuclear systems is of interest due to their potential applications in magnetism and catalysis.

| Complex Type | Metal Ion(s) | Ligand Bridging Mode | Potential Geometry |

| Mononuclear | M(II), M(III) | Chelation via hydroxamate | Octahedral, Tetrahedral |

| Dinuclear | Cu(II), Fe(III) | Hydroxamate and/or Carboxylate | Distorted square-pyramidal |

| Polynuclear | Mn(II), Co(II) | Carboxylate | Varies |

This table presents potential structural motifs for this compound complexes based on the behavior of similar ligands.

When this compound acts as a multitopic bridging ligand, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov These extended structures are built from repeating units of metal ions or clusters connected by the organic ligand. The flexibility of the this compound molecule, combined with the directional preferences of the metal-ligand coordination bonds, can give rise to a variety of network topologies. mdpi.commdpi.com The design and synthesis of coordination polymers are driven by the potential for creating materials with specific properties, such as porosity, which can be exploited for applications in gas storage and separation.

Electronic Structure and Bonding in this compound Metal Complexes

The formation of a coordination complex between a metal ion and this compound involves the interaction of the metal's d-orbitals with the ligand's molecular orbitals. This interaction leads to the formation of new molecular orbitals and a splitting of the metal's d-orbitals, which can be described by Ligand Field Theory. youtube.com The nature and energy of these orbitals determine the electronic properties of the complex, such as its color, magnetic properties, and reactivity.

The bonding in these complexes typically has both ionic and covalent character. The interaction between the hard metal ion (a Lewis acid) and the oxygen donor atoms of the hydroxamate and carboxylate groups (Lewis bases) is a primary contributor to the stability of the complex. chemguide.co.uk

Key aspects of the electronic structure include:

d-d transitions: In complexes with transition metals having partially filled d-orbitals, electronic transitions between the split d-orbitals can occur upon absorption of light, giving rise to the characteristic colors of these compounds.

Charge-transfer transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). These transitions are often more intense than d-d transitions and can provide information about the redox properties of the complex.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the electronic structure and predict the properties of metal complexes, providing valuable insights that complement experimental data. usd.edu

Metal Ion Selectivity and Ligand Design Principles

The ability of this compound to selectively bind to certain metal ions over others is a crucial aspect of its coordination chemistry, particularly for applications in areas such as metal sequestration or sensing. nih.gov Metal ion selectivity is governed by a combination of factors:

Hard and Soft Acid-Base (HSAB) Principle: Hard metal ions (e.g., Fe³⁺, Al³⁺) generally form more stable complexes with hard donor atoms like the oxygen atoms of the hydroxamate and carboxylate groups. mdpi.com

Ionic Radius and Charge: The size and charge of the metal ion influence the stability and coordination geometry of the resulting complex. A good match between the "bite" of the chelating ligand and the preferred coordination geometry of the metal ion leads to enhanced stability. nih.gov

The principles of ligand design can be applied to modify the structure of this compound to enhance its selectivity for a specific metal ion. For instance, the introduction of additional donor groups or steric bulk can alter the ligand's coordination preferences and its affinity for different metals. researchgate.net

Investigation of Redox Properties within Coordination Compounds

The coordination of this compound to a redox-active metal ion can significantly alter the metal's redox potential. researchgate.net The electron-donating or -withdrawing nature of the ligand can stabilize or destabilize different oxidation states of the metal. For example, a strongly electron-donating ligand can make it easier to oxidize the metal center.

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox properties of these coordination compounds. nih.govnih.gov These studies can reveal the potentials at which the metal center undergoes oxidation or reduction, providing insights into the electronic communication between the metal and the ligand. The redox behavior of this compound complexes is of interest for their potential use in catalysis, where the ability of the metal center to cycle between different oxidation states is often key to its function. mdpi.com

Theoretical and Computational Chemistry Studies of Hydroxymaleic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and reactivity. openaccessjournals.com

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. cuny.edujmchemsci.com It is particularly well-suited for calculating the ground state properties of medium-sized organic molecules like hydroxymaleic acid. mdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. mdpi.com

For this compound, a DFT study would typically begin by optimizing the molecule's geometry to find its lowest energy structure. From this optimized geometry, a wide range of electronic properties can be calculated. These properties, often referred to as reactivity descriptors, help in predicting how the molecule will interact with other chemical species. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. jmchemsci.com A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface. For this compound, this would show regions of negative potential (electron-rich) around the oxygen atoms of the carboxyl and hydroxyl groups, and regions of positive potential (electron-poor) around the acidic hydrogen atoms. These sites are indicative of where electrophilic and nucleophilic attacks are likely to occur.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, softness, and the electrophilicity index can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.comccsenet.org

Interactive Table 1: Exemplary DFT-Calculated Ground State Properties for a Dicarboxylic Acid

This table presents typical data that would be generated from a DFT calculation on a molecule like this compound. The values are for illustrative purposes.

| Property | Exemplary Calculated Value | Significance |

| Total Energy | -532.145 Hartrees | The molecule's total electronic energy at 0 Kelvin. |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule, affecting solubility and interactions. |

| Electrophilicity Index (ω) | 2.15 eV | Quantifies the ability of the molecule to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without using experimental data or empirical parameters. openaccessjournals.comdiva-portal.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a significantly greater computational expense. yu.edu.jo

For a molecule like this compound, high-level ab initio calculations would be employed to:

Benchmark DFT Results: The accuracy of different DFT functionals can be assessed by comparing their results to those from a high-level ab initio method like CCSD(T), often considered the "gold standard" in quantum chemistry.

Investigate Weak Interactions: These methods are particularly adept at describing non-covalent interactions, such as the intramolecular hydrogen bond expected between the hydroxyl group and a nearby carboxyl oxygen in this compound.

Calculate Accurate Dissociation Energies: Ab initio methods can provide highly reliable bond dissociation energies (BDEs), for instance, the energy required to break the O-H bond, which is critical for understanding its acidic properties and antioxidant activity. orientjchem.org

Computational Studies on Conformational Landscapes and Isomer Stability

This compound can exist in different spatial arrangements, known as conformations, due to rotation around its single bonds. Conformational analysis aims to identify all stable conformers and determine their relative energies to find the most stable structures. nih.govumanitoba.ca

A computational conformational analysis of this compound would involve:

Conformational Search: Systematically rotating the dihedral angles of the C-C, C-O, and O-H single bonds to generate a large number of possible conformers. soton.ac.uk

Geometry Optimization: Optimizing the geometry of each generated conformer using a method like DFT to find all local energy minima on the potential energy surface.

Energy Calculation: Calculating the single-point energy of each optimized conformer using a higher level of theory to refine the relative energy differences. core.ac.uk

A key feature of this compound is the potential for a strong intramolecular hydrogen bond. Computational studies would predict that conformers where the hydroxyl hydrogen is oriented towards one of the carboxylic oxygen atoms are significantly more stable than conformers where it is not. The stability of the cis isomer (this compound) versus the trans isomer (hydroxyfumaric acid) could also be quantified, with the intramolecular hydrogen bond likely stabilizing the cis form.

Interactive Table 2: Hypothetical Relative Energies of this compound Conformers

This table illustrates how computational results would rank the stability of different conformers based on their relative free energies (ΔG). The conformer with the lowest energy is the most stable.

| Conformer ID | Description | Relative Free Energy (ΔG) (kcal/mol) | Population at 298 K (%) |

| Conf-01 | Planar, with intramolecular H-bond (OH···O=C) | 0.00 | 98.5 |

| Conf-02 | OH group rotated, no H-bond | +3.5 | 1.4 |

| Conf-03 | Carboxyl group rotated, no H-bond | +5.2 | 0.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. computabio.comnih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular structure and interactions evolve. mdpi.com

For this compound, an MD simulation, typically in an explicit solvent like water, would be used to:

Analyze Solvation: Investigate how water molecules arrange around the solute and form hydrogen bonds with its carboxyl and hydroxyl groups.

Study Conformational Dynamics: Observe transitions between different low-energy conformers in real-time, confirming the stability of the hydrogen-bonded structure in a dynamic environment.

Simulate Aggregation: At higher concentrations, MD can model how multiple this compound molecules interact with each other, potentially forming dimers or larger aggregates through intermolecular hydrogen bonding. mdpi.com

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry can predict various types of spectra from first principles, which is invaluable for identifying and characterizing a molecule. mdpi.com

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation can be performed. This calculation yields the vibrational modes of the molecule. Each mode has a specific frequency and intensity, which can be used to generate a theoretical infrared (IR) and Raman spectrum. orientjchem.org For this compound, this would help assign the experimental peaks to specific bond stretches (e.g., O-H, C=O, C=C) and bending motions. The O-H stretching frequency is particularly sensitive to hydrogen bonding and would be predicted at a lower wavenumber in the hydrogen-bonded conformer.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Theoretical ¹H and ¹³C NMR spectra can be predicted and compared with experimental data to confirm the structure. The chemical shift of the hydroxyl proton would be a key indicator of the strength of the intramolecular hydrogen bond.

UV-Vis Spectroscopy: Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT). mdpi.com This method predicts the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible spectrum, corresponding to electronic transitions, such as the n → π* and π → π* transitions expected for a conjugated system like this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. smu.eduarxiv.org By mapping the potential energy surface, chemists can understand the transformation from reactants to products in detail. smu.edu

For this compound, computational methods could be used to elucidate mechanisms for various reactions, such as:

Isomerization: Studying the conversion of this compound (cis) to hydroxyfumaric acid (trans). This would involve locating the transition state for rotation around the C=C double bond (which may be catalyzed) and calculating the activation energy barrier.

Dehydration: Investigating the mechanism of water elimination to form an anhydride (B1165640).

Decarboxylation: Modeling the loss of carbon dioxide under certain conditions.

To study a reaction mechanism, a proposed reaction coordinate is explored to find the transition state (TS)—the energy maximum along the minimum energy path. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. The structures of intermediates and transition states, which are often too transient to be observed experimentally, can be fully characterized computationally. researchgate.net

Advanced Analytical Methodologies for the Characterization of Hydroxymaleic Acid in Complex Matrices

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating hydroxymaleic acid from other components in a mixture, which is a critical step for both purity evaluation and accurate quantification. openaccessjournals.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques. epo.org

HPLC is a versatile technique used to separate, identify, and quantify compounds in a liquid mobile phase. openaccessjournals.com For organic acids like this compound, reversed-phase HPLC is a common approach. oiv.int Method development involves the careful selection of a stationary phase (column), a mobile phase, and a detector to achieve optimal separation.

A non-derivatized HPLC method can be developed for the simultaneous quantification of hydroxyl acids. rsc.org The development of a universal, generic HPLC method that works for a majority of analyses can be an attractive prospect for many laboratories. chromatographyonline.com For instance, a method for determining maleic acid in food samples utilizes a C18 column with a mobile phase of 0.1% phosphoric acid and methanol (B129727). fda.gov.tw The separation of organic acids is often achieved using octyl-bonded silica (B1680970) and ion exchange resin columns, with detection by UV spectrophotometry. oiv.int

Key parameters for HPLC method development for this compound would likely include:

Column: A C18 reversed-phase column is a common choice for separating polar organic compounds. fda.gov.twaustinpublishinggroup.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid like phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is typically used. rsc.orgaustinpublishinggroup.com The pH of the mobile phase is a critical parameter for controlling the retention of acidic compounds. rsc.org

Detector: A UV-visible spectrophotometer is commonly used for detection, as carboxylic acids and compounds with double bonds absorb UV light. oiv.int A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. fda.gov.tw

A hypothetical HPLC method for this compound could be validated for linearity, specificity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. austinpublishinggroup.com

Table 1: Example HPLC Parameters for Organic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | austinpublishinggroup.com |

| Mobile Phase | Mixture of deionized water, methanol, and acetonitrile (B52724) with 0.1% phosphoric acid | austinpublishinggroup.com |

| Flow Rate | 0.8 - 1.0 mL/min | oiv.intchromatographyonline.com |

| Detection Wavelength | 210-254 nm | oiv.intaustinpublishinggroup.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | chromatographyonline.com |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. alwsci.com Since this compound is a polar and non-volatile compound, derivatization is necessary to increase its volatility for GC analysis. scioninstruments.comsigmaaldrich.com This process involves chemically modifying the analyte to make it suitable for the gas chromatograph. sigmaaldrich.com

Common derivatization techniques for compounds with hydroxyl and carboxylic acid groups include silylation, which replaces active hydrogens with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov For carboxylic acids, conversion to their methyl esters is another effective method to improve volatility. scioninstruments.com

The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. scioninstruments.com The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. ifremer.fr This combination of separation and detection makes GC-MS a highly specific and sensitive analytical tool. chalmers.se

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Acids

| Reagent | Derivative Formed | Target Functional Group | Reference |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester/ether | -COOH, -OH | sigmaaldrich.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester/ether | -COOH, -OH | sigmaaldrich.com |

| Methanol/Acid Catalyst | Methyl ester | -COOH | scioninstruments.com |

Mass Spectrometric Techniques for Structural Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for the structural elucidation of molecules by measuring their mass-to-charge ratio. nih.gov When coupled with separation techniques like HPLC or GC, it provides both quantitative and qualitative information. rsc.org For this compound, MS can confirm its molecular weight and provide insights into its structure through fragmentation analysis. scispace.commcmaster.ca

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is unique to the molecule and can be used for its identification. libretexts.org For alpha-hydroxy carboxylic acids, a characteristic fragment ion at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion, can be a diagnostic marker in negative ion mode. nih.gov The fragmentation pathways of bile acids, which also contain hydroxyl and carboxylic acid functionalities, have been studied to differentiate between isomers based on the neutral losses of water and other small molecules. nih.gov

Tandem mass spectrometry (MS/MS) can further enhance structural analysis by isolating a specific ion and fragmenting it again to observe its breakdown products. nih.gov This technique is invaluable for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.govscirp.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. epo.org

Development of Specialized Spectrophotometric Assays for Detection

Spectrophotometric assays offer a simpler and often more rapid method for the detection and quantification of specific compounds compared to chromatographic techniques. creative-enzymes.com These assays are typically based on a color-forming reaction where the analyte of interest reacts with a reagent to produce a colored product. The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the analyte. creative-enzymes.comijpsonline.com

While a specific spectrophotometric assay for this compound is not widely documented, methods for similar compounds can provide a basis for development. For instance, a method for determining hydroxycitric acid involves a color complex formation with sodium meta vanadate, with the absorbance measured at 467 nm. ijpsonline.com Another approach for detecting hydroperoxy derivatives of linoleic acid uses the oxidation of a dye in the presence of hemoglobin, resulting in a colored product that can be quantified. nih.gov

The development of a specialized spectrophotometric assay for this compound would involve:

Identifying a selective chemical reaction that produces a chromophore.

Optimizing reaction conditions such as pH, temperature, and reagent concentration.

Determining the wavelength of maximum absorbance (λmax) for the colored product. researchgate.net

Validating the assay for its linear range, sensitivity, and specificity. rsc.org

Such an assay could provide a cost-effective and high-throughput screening method for the presence of this compound in various samples. epo.orgcolab.wsgoogleapis.com

Applications of Hydroxymaleic Acid in Materials Science and Polymer Chemistry

Role as a Monomer or Building Block in Polymer Synthesis

Hydroxymaleic acid possesses both hydroxyl and carboxylic acid functionalities, making it an ideal AB-type monomer for self-condensation to form polyesters. nih.gov Additionally, the presence of a double bond offers a site for addition polymerization. This dual reactivity allows for its potential use as both a primary monomer and a comonomer to introduce specific properties into a polymer backbone.

As a hydroxy acid, it can, in principle, undergo condensation polymerization to form poly(this compound). This process is analogous to the synthesis of other poly(hydroxy acids) (PHAs) like poly(lactic acid) (PLA), which are known for their biodegradability and applications in biomedical fields and packaging. nih.govgoogle.com The polymerization can proceed via direct self-condensation or through the ring-opening polymerization of a corresponding lactone, if one can be formed. nih.gov Patents have identified this compound as a suitable hydroxy acid, alongside others like tartaric acid and citric acid, for the formation of poly(hydroxy acid)/polymer conjugates, which are designed for controlled release applications. google.com

Furthermore, this compound can be used as a comonomer. google.com Its incorporation into existing polymer chains, such as polyesters or polyamides, can introduce hydrophilicity (due to the -OH and -COOH groups) and provide reactive sites for cross-linking or further functionalization via the C=C double bond. For instance, it has been mentioned in patents as a potential comonomer for condensation products that may include polyacetal blocks. scirp.orgacs.org The properties of the resulting copolymers would be dependent on the concentration of this compound units within the polymer chain.

Table 1: Potential Polymerization Routes Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Product | Key Features of Resulting Polymer |

| Condensation Polymerization | AB-type Monomer | Poly(this compound) | Biodegradable polyester (B1180765) with pendant functional groups. |

| Addition Polymerization | Vinyl Monomer | Poly(alkene) with carboxyl and hydroxyl groups | Functionalized polyalkene with sites for further modification. |

| Copolymerization | Comonomer | Copolymers (e.g., Polyesters, Polyamides) | Modified properties such as increased hydrophilicity, cross-linking capability, and reactive sites. google.comacs.org |

Despite this theoretical potential, detailed experimental studies on the homopolymerization of this compound or its specific use as a comonomer to produce and characterize novel materials are not extensively documented in peer-reviewed literature. Research on the polymerization of maleic anhydride (B1165640), a structural analogue, is more common, yielding polymaleic anhydride which can be subsequently hydrolyzed to polymaleic acid. google.com

Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. libretexts.orgmdpi.com The properties of these materials, such as porosity, stability, and functionality, are dictated by the choice of the metal and the organic linker. libretexts.org

This compound, with its two carboxylate groups and one hydroxyl group, is a potential candidate for use as an organic linker in the synthesis of coordination polymers and MOFs. The carboxylate groups can coordinate to metal centers to form the extended framework, while the hydroxyl group can either participate in coordination or remain as a pendant functional group within the pores of the material. scirp.orggoogle.com This pendant hydroxyl group could enhance the framework's affinity for polar guest molecules through hydrogen bonding and provide a site for post-synthetic modification.

The synthesis of such materials would typically involve combining a metal salt with this compound in a suitable solvent under solvothermal or hydrothermal conditions. rsc.org While thousands of MOFs have been synthesized, specific examples utilizing this compound as the primary linker are not prominently reported. However, the synthesis of MOFs using structurally similar ligands provides insight into the potential of this compound. For example, 5-hydroxyisophthalic acid, another hydroxy-dicarboxylic acid, has been successfully used to construct cobalt(II)-based coordination polymers, forming three-dimensional helical structures. nist.gov Amino acids, which also contain carboxylate and other functional groups, have been widely used to create chiral and functional "BioMOFs". nih.govscirp.org

Table 2: Potential Coordination Modes of this compound in MOFs

| Functional Group | Coordination Role | Potential Impact on MOF Properties |

| Carboxylate Groups | Primary Linker | Forms the main framework structure by bridging metal centers. |

| Hydroxyl Group | Pendant Functional Group | Increases polarity of pores, enables hydrogen bonding with guest molecules. |

| Hydroxyl Group | Secondary Coordination Site | Can participate in metal coordination, potentially leading to higher framework connectivity and stability. |

| C=C Double Bond | Post-Synthetic Modification | Offers a reactive site for functionalizing the MOF after its initial synthesis. |

The development of MOFs and coordination polymers from this compound remains an underexplored area that holds promise for creating new functional materials with tailored properties for applications in gas storage, separation, and catalysis.

Integration into Functional Materials for Chemical Processes

The unique combination of functional groups in this compound makes it a candidate for integration into materials designed for specific chemical processes, such as catalysis and sorption.

This compound and its derivatives can be incorporated into catalytic materials in several ways. The acidic nature of its carboxyl groups allows it to function as a Brønsted acid catalyst for reactions like esterification and hydrolysis. researchgate.net When immobilized on a solid support, it could create a solid acid catalyst that is easily separable from the reaction mixture.

Furthermore, the hydroxyl and carboxylate groups are excellent for coordinating with metal ions. This property could be exploited to develop heterogeneous catalysts where catalytically active metal centers are anchored to a support material via this compound linkers. The molecule's structure could influence the electronic properties and coordination environment of the metal center, thereby tuning its catalytic activity and selectivity. mdpi.com For instance, research on the catalytic hydrogenation of carboxylic acid derivatives often involves complex catalysts where the ligand structure is crucial for performance. libretexts.org While direct catalytic applications of this compound are not well-documented, a related compound, dithis compound, has been noted for its role in stabilizing initiator-accelerator components in composite formulations, suggesting its utility in controlling reaction kinetics. In another study, 2-hydroxymaleic acid was identified as a product of the catalytic ozonation of certain pollutants, indicating its interaction with heterogeneous catalyst surfaces.

Sorbent materials are crucial for purification, separation, and environmental remediation processes. Materials with high surface area and specific functional groups are often desired for selectively capturing target molecules or ions.

Resins and other materials functionalized with this compound could serve as effective sorbents. The carboxylic acid and hydroxyl groups can act as binding sites for heavy metal ions through chelation or ion exchange. The development of chelating resins often involves grafting functional groups, such as hydroxamic acids (derivatives of carboxylic acids), onto a polymer backbone to enhance adsorption capacity for metal ions like Cr(III) and Pb(II). Similarly, the functional groups on this compound could be leveraged to create sorbents for environmental applications.

The porous nature of MOFs potentially made from this compound would also be highly advantageous for sorption applications. The functionalized pores could selectively adsorb specific gases, vapors, or pollutants from mixtures. The hydroxyl groups lining the pores would be particularly effective for capturing polar molecules like water or ammonia. While specific research on this compound-based sorbents is lacking, studies on other functionalized materials demonstrate the principle. For example, hydrochars synthesized with acrylic acid show significantly enhanced sorption capacities for heavy metals like Cu(II), Cd(II), and Pb(II) due to the abundance of carboxyl groups.

Future Research Directions and Emerging Paradigms for Hydroxymaleic Acid

Interdisciplinary Approaches in Chemical Synthesis and Materials Science

The future of hydroxymaleic acid research lies in the convergence of chemistry and materials science. jlu.edu.cn The dual functionality of this compound makes it an ideal candidate for the synthesis of advanced functional polymers and materials with tailored properties. mdpi.commpg.dersc.org

Functional Polymer Synthesis:

This compound can serve as a versatile monomer in the synthesis of a variety of polymers, including polyesters and polyamides. The hydroxyl and carboxylic acid groups provide reactive sites for polymerization, while the double bond can be utilized for post-polymerization modification or for creating cross-linked networks. mdpi.comnih.gov The resulting functional polymers could find applications in diverse fields such as:

Biomedical Applications: Biocompatible and biodegradable polymers derived from this compound could be developed for drug delivery systems, tissue engineering scaffolds, and medical devices. mpg.denih.govsigmaaldrich.com The presence of reactive functional groups allows for the attachment of bioactive molecules, enhancing their therapeutic efficacy. nih.gov

Smart Materials: The stimuli-responsive nature of polymers containing this compound could be exploited to create "smart" materials that respond to changes in their environment, such as pH, temperature, or light. mpg.de

Coatings and Films: Polymers incorporating this compound can be designed to have specific surface properties, making them suitable for applications in coatings, adhesives, and films. mdpi.com

Hybrid Materials and Nanocomposites:

An interdisciplinary approach also encourages the development of hybrid materials and nanocomposites. By incorporating this compound-based polymers with inorganic nanoparticles or other organic components, materials with enhanced mechanical, thermal, and electronic properties can be fabricated. mdpi.com These materials could be utilized in advanced applications such as sensors, catalysts, and energy storage devices.

Advanced Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and design of novel this compound derivatives with desired properties. worldscientific.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the structure, reactivity, and properties of these molecules, guiding experimental efforts. mdpi.comacs.org

Predicting Reactivity and Properties:

Reaction Mechanisms: Computational methods can be employed to elucidate the mechanisms of reactions involving this compound, helping to predict product distributions and optimize reaction conditions. acs.orgresearchgate.net

Spectroscopic and Electronic Properties: The electronic and spectroscopic properties of this compound derivatives can be calculated to predict their behavior in various applications, such as in the design of new chromophores or electronic materials.

Interaction with Biological Systems: Molecular docking and other computational techniques can be used to study the interactions of this compound derivatives with biological targets, aiding in the design of new therapeutic agents.

Designing for Specific Applications:

Computational tools can be used to systematically screen virtual libraries of this compound derivatives to identify candidates with specific functionalities. researchgate.net This in-silico design approach can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds. For example, computational studies can guide the design of derivatives with enhanced binding affinity to a particular enzyme or with specific photophysical properties for use in organic light-emitting diodes (OLEDs).

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly chemical processes. google.comrsc.orgijcce.ac.ir The twelve principles of green chemistry provide a framework for designing safer, more efficient, and less wasteful synthetic routes.

Key Green Chemistry Strategies:

Use of Renewable Feedstocks: Future research should focus on developing synthetic pathways to this compound from renewable biomass sources, reducing the reliance on fossil fuels. smartwatermagazine.comrsc.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. google.com

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, can significantly improve the efficiency and reduce the environmental impact of chemical transformations. rsc.org Research into novel catalysts for the synthesis and modification of this compound is a promising area.

Safer Solvents and Reagents: The development of synthetic routes that utilize safer solvents and reagents is a key aspect of green chemistry. rsc.org This includes the use of water or other environmentally benign solvents and the avoidance of toxic or hazardous chemicals.

Energy Efficiency: Designing reactions that can be carried out at ambient temperature and pressure can significantly reduce the energy consumption and environmental footprint of the process. Microwave-assisted synthesis is one such energy-efficient technique that could be explored. mdpi.com

The table below summarizes the key principles of green chemistry and their potential application to this compound synthesis.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design synthetic routes that minimize waste generation. |

| Atom Economy | Develop reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Utilize non-toxic and environmentally benign reagents and solvents. |

| Designing Safer Chemicals | Design derivatives of this compound with reduced toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Employ water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Develop catalytic processes that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Synthesize this compound from biomass-derived starting materials. |

| Reduce Derivatives | Minimize the use of protecting groups and other temporary modifications. |

| Catalysis | Employ highly selective and efficient catalysts to improve reaction rates and yields. |

| Design for Degradation | Design biodegradable polymers and materials from this compound. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |

Exploration of Undiscovered Reactivity Patterns

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. The electron-deficient nature of the alkene, coupled with the presence of hydroxyl and carboxylic acid moieties, opens up possibilities for a variety of chemical transformations. jlu.edu.cncolab.wsacs.orgresearchgate.net

Potential Reaction Pathways:

Michael Addition: The electron-deficient double bond is susceptible to Michael addition reactions with a wide range of nucleophiles, providing a route to a diverse array of functionalized succinic acid derivatives. colab.wsresearchgate.net

Cycloaddition Reactions: this compound and its derivatives could participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to generate complex cyclic structures. acs.org

Reactions of the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, including esterification, etherification, and oxidation, to introduce new functional groups.

Reactions of the Carboxylic Acid Groups: The carboxylic acid groups can be converted to a range of derivatives, such as esters, amides, and acid chlorides, providing further opportunities for functionalization. nih.gov

Tandem Reactions: The multiple reactive sites in this compound could be exploited in tandem or cascade reactions to build molecular complexity in a single step.

Future research in this area should focus on systematically exploring the reactivity of this compound with a variety of reagents and under different reaction conditions. This could lead to the discovery of novel and efficient methods for the synthesis of valuable organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.